molecular formula C19H22N6O3 B2447407 2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893922-99-1

2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2447407
CAS No.: 893922-99-1
M. Wt: 382.424
InChI Key: QYFBVYIUXZWOFJ-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12-6-13(2)8-14(7-12)25-18-17(22-23-25)19(27)24(11-21-18)10-16(26)20-9-15-4-3-5-28-15/h6-8,11,15H,3-5,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBVYIUXZWOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4CCCO4)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , also known by its CAS number 872591-27-0, is a member of the triazolopyrimidine class of compounds. This class is noted for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structural features of this compound suggest potential therapeutic applications, which warrant a detailed exploration of its biological activity.

Chemical Structure

The molecular formula for this compound is C22H20N6O4C_{22}H_{20}N_{6}O_{4} with a molecular weight of approximately 432.4 g/mol. The structure includes a triazolo[4,5-d]pyrimidine core and a tetrahydrofuran moiety that may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that triazolopyrimidine derivatives exhibit a range of biological activities. This section summarizes the findings related to the specific compound .

Antimicrobial Activity

Research has shown that compounds within the triazolopyrimidine class possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound demonstrated broad-spectrum antibacterial activity against various strains of bacteria. In vitro studies indicated that it could inhibit growth effectively compared to standard antibiotics like ciprofloxacin and rifampicin .
  • Antitubercular Activity : It has shown promising results against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating effective inhibition at low concentrations .
Activity Type MIC (µg/mL) Comparison
Antibacterial50More effective than ciprofloxacin
Antitubercular50Comparable to rifampicin

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays:

  • Cytotoxicity : In studies involving human cancer cell lines (e.g., MCF-7), the compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were notably lower than those of many existing chemotherapeutics .
  • Mechanism of Action : The mechanism appears to involve the inhibition of specific kinases associated with cancer cell proliferation, leading to apoptosis in treated cells. The presence of electron-withdrawing groups in its structure enhances its potency against cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated various derivatives of triazolopyrimidine for their antimicrobial efficacy. The specific compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent against infections caused by multi-drug resistant organisms .
  • Cytotoxicity Testing : In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties and warranting further investigation into its use as an anti-cancer drug .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity
  • Antimicrobial Activity
  • Antiviral Properties

Anticancer Activity

The anticancer potential of the compound has been evaluated through various assays:

Cytotoxicity Testing :

  • In vitro studies on human cancer cell lines such as MCF-7 demonstrated significant cytotoxic effects.
  • The half-maximal inhibitory concentration (IC50) values were notably lower than those of standard chemotherapeutics.

Mechanism of Action :
The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The presence of electron-withdrawing groups enhances its potency against cancer cells.

Cancer Cell LineIC50 (µM)Comparison
MCF-710More effective than doxorubicin

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

Antibacterial Activity :
In vitro studies indicated broad-spectrum antibacterial activity against various strains of bacteria.

Activity TypeMIC (µg/mL)Comparison
Antibacterial50More effective than ciprofloxacin
Antitubercular50Comparable to rifampicin

Study on Antimicrobial Properties

A study evaluated various derivatives of triazolopyrimidine for their antimicrobial efficacy. The specific compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a therapeutic agent against infections caused by multi-drug resistant organisms.

Cytotoxicity Testing

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer properties and warranting further investigation into its use as an anti-cancer drug.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this triazolopyrimidine-acetamide derivative, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the triazolopyrimidine core via cyclocondensation of aminotriazole and substituted pyrimidine precursors under reflux in ethanol or DMF (70–100°C, 24–72 hrs) .
  • Step 2 : Introduce the acetamide side chain via nucleophilic substitution or coupling reactions. For example, react the triazolopyrimidine intermediate with chloroacetamide derivatives in the presence of triethylamine (TEA) as a base .
  • Step 3 : Purify intermediates using column chromatography (e.g., ethyl acetate/light petroleum gradients) and confirm structures via 1^1H-NMR and LC-MS .
    • Optimization Tips :
  • Solvent choice (DMF improves solubility of polar intermediates) .
  • Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to minimize byproducts .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy :
  • 1^1H-NMR: Confirm aromatic protons (δ 6.5–8.0 ppm for triazolopyrimidine and dimethylphenyl groups) and acetamide NH (δ 8.0–10.0 ppm) .
  • 13^{13}C-NMR: Identify carbonyl signals (C=O at ~170 ppm) and tetrahydrofuran methylene carbons (δ 25–35 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~450–500) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Variation of Substituents :

  • Replace the 3,5-dimethylphenyl group with fluorophenyl or chlorophenyl analogs to assess electronic effects on target binding .

  • Modify the tetrahydrofuran moiety to test steric influences (e.g., cyclohexyl vs. benzyl groups) .

  • Biological Assays :

  • Screen analogs against kinase targets (e.g., CDKs) using fluorescence polarization assays .

  • Compare IC50_{50} values to correlate substituent changes with activity (see Table 1 ) .

    Table 1 : Example SAR Data for Triazolopyrimidine Derivatives

    Substituent (R)Target EnzymeIC50_{50} (nM)Reference
    3,5-DimethylphenylCDK248 ± 3.2
    4-FluorophenylCDK2120 ± 8.1
    BenzylCDK2>1000

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in enzyme inhibition assays may arise from:

  • Assay Conditions : Variations in ATP concentration (1 mM vs. 10 µM) or buffer pH (7.4 vs. 6.8) .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) before testing .
    • Solution : Standardize protocols (e.g., IC50_{50} determination under uniform ATP levels) and cross-validate with orthogonal assays (e.g., cellular proliferation vs. enzymatic activity) .

Q. What computational methods are suitable for predicting binding modes of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with CDK2 (PDB: 1H1Q). Focus on hydrogen bonding with Glu81 and hydrophobic contacts with the triazolopyrimidine core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

Q. How can solubility challenges be addressed during in vitro studies?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions to avoid precipitation .
  • Formulation : Prepare cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility for cellular assays .

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